Gal-furd

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

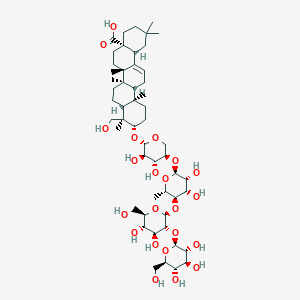

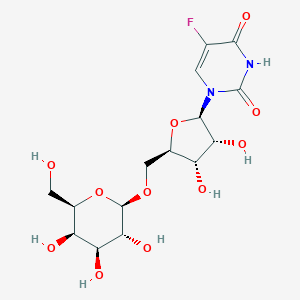

5’-O-beta-D-Galactosyl-5-fluorouridine is a prodrug that can be converted by the enzyme beta-D-galactosidase to the potent antineoplastic drug 5-fluorouridine . The prodrug is more than 100 times less toxic than the drug to bone marrow cells in Balb/c mice .

Synthesis Analysis

The synthesis of 5’-O-beta-D-Galactosyl-5-fluorouridine involves the enzyme beta-D-galactosidase. This enzyme catalyzes the conversion of the prodrug to the active antineoplastic drug 5-fluorouridine . In one study, 5’-O-beta-D-Galactosyl-floxuridine, a potential novel prodrug, was synthesized with a yield of 75% through beta-galactosidase-catalyzed transgalactosylation .Molecular Structure Analysis

The molecular formula of 5’-O-beta-D-Galactosyl-5-fluorouridine is C15H21FN2O11 . The exact mass of the molecule is not provided in the search results.Chemical Reactions Analysis

The main chemical reaction involving 5’-O-beta-D-Galactosyl-5-fluorouridine is its conversion to 5-fluorouridine by the enzyme beta-D-galactosidase . This reaction is crucial for the prodrug’s antineoplastic activity.Physical And Chemical Properties Analysis

The physical and chemical properties of 5’-O-beta-D-Galactosyl-5-fluorouridine include a molecular weight of 424.33 g/mol . Other properties such as solubility, melting point, and boiling point are not provided in the search results.Aplicaciones Científicas De Investigación

Aplicación de Profármaco Antineoplásico

“Gal-furd” funciona como un profármaco que puede ser convertido por la enzima β-d-galactosidasa en el potente fármaco antineoplásico 5-fluorouridina. Este proceso de conversión permite la administración dirigida de fármacos, ya que el profármaco es significativamente menos tóxico que el fármaco activo para las células de la médula ósea en ratones, mejorando su potencial para su uso en el tratamiento del cáncer .

Síntesis de Derivados Anticancerígenos

El compuesto se ha utilizado en la síntesis de derivados galactosidados de fármacos anticancerígenos, como la fluorouridina. Estos derivados se sintetizan con altos rendimientos, lo que indica un método prometedor para producir agentes anticancerígenos con propiedades potencialmente mejoradas .

Síntesis de Derivados Anti-VIH

“this compound” también se ha utilizado para sintetizar derivados de fármacos anti-VIH, mostrando su versatilidad en el desarrollo de fármacos. El proceso de síntesis produce cantidades significativas de estos derivados, lo que podría conducir a nuevos tratamientos para el VIH .

Galactosilación Regioselectiva Catalizada por Enzimas

El compuesto ha estado involucrado en estudios que demuestran la galactosilación altamente regioselectiva de floxuridina, un posible nuevo profármaco, catalizada por β-galactosidasa. Esta especificidad podría ser crucial para desarrollar métodos precisos y eficientes de síntesis de fármacos .

Mecanismo De Acción

Target of Action

The primary target of 5’-O-Galactosyl-5-fluorouridine, also known as Gal-furd, is uridine phosphorylase . This enzyme plays a crucial role in the pyrimidine salvage pathway, which is essential for nucleotide synthesis.

Mode of Action

This compound is a prodrug that can be converted by the enzyme β-D-galactosidase to the potent antineoplastic agent 5-fluorouridine . The fluoropyrimidine 5-fluorouracil (5-FU) works by inhibiting essential biosynthetic processes and by being incorporated into macromolecules, such as DNA and RNA, inhibiting their normal function . The mechanism of cytotoxicity of 5-FU has been ascribed to the misincorporation of fluoronucleotides into RNA and DNA and to the inhibition of the nucleotide synthetic enzyme thymidylate synthase (TS) .

Biochemical Pathways

The action of this compound affects the pyrimidine metabolism pathway . The conversion of this compound to 5-fluorouracil leads to the misincorporation of fluoronucleotides into RNA and DNA and the inhibition of thymidylate synthase (TS), an enzyme crucial for DNA synthesis . This results in subsequent depletion of deoxythymidine triphosphate (dTTP), which induces perturbations in the levels of the other deoxynucleotides (dATP, dGTP, and dCTP) through various feedback mechanisms . These imbalances are thought to severely disrupt DNA synthesis and repair, resulting in lethal DNA damage .

Pharmacokinetics

It is known that this compound is a prodrug that can be converted to the active antineoplastic agent 5-fluorouracil by the enzyme β-d-galactosidase . This enzymatic conversion likely influences the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, impacting its bioavailability.

Result of Action

The result of this compound’s action is the disruption of DNA synthesis and repair, leading to lethal DNA damage . This occurs due to the misincorporation of fluoronucleotides into RNA and DNA and the inhibition of thymidylate synthase (TS), causing imbalances in deoxynucleotide pools . This ultimately leads to cell death, making this compound a potent antineoplastic agent.

Action Environment

The action of this compound is influenced by the presence of the enzyme β-D-galactosidase, which converts this compound to the active antineoplastic agent 5-fluorouridine . Therefore, the efficacy and stability of this compound may be influenced by factors that affect the activity of β-D-galactosidase, such as pH and temperature.

Propiedades

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxolan-2-yl]-5-fluoropyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21FN2O11/c16-4-1-18(15(26)17-12(4)25)13-10(23)8(21)6(28-13)3-27-14-11(24)9(22)7(20)5(2-19)29-14/h1,5-11,13-14,19-24H,2-3H2,(H,17,25,26)/t5-,6-,7+,8-,9+,10-,11-,13-,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTPARJRXLUUYJW-FQKYAJAOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21FN2O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

149965-92-4 |

Source

|

| Record name | 5'-O-Galactosyl-5-fluorouridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149965924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dimethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B234972.png)

![[(3Z,5Z,8R,9S,10R,11R,14S,15Z,18R,20R,21Z,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-acetyloxy-7-[(2S)-2-(dimethylamino)propanoyl]oxy-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-10-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-8-yl] (2S)-2-(dimethylamino)-3-methoxypropanoate](/img/structure/B234980.png)